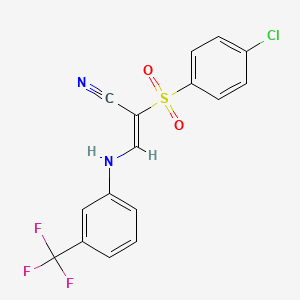![molecular formula C15H13NO3 B2779355 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-68-1](/img/structure/B2779355.png)
5-ethoxy-3H-benzo[e]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid is C15H13NO3 . Its average mass is 255.269 Da, and its monoisotopic mass is 255.089539 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Fischer Indolization and Derivative Formation
The Fischer indolization process has been studied for its potential to create a range of benz[e]indole derivatives, including those related to 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid. An unexpected outcome of this process was the formation of four angular benz[e]indole products instead of the anticipated linear benz[f]indole derivative. These compounds, including ethyl 5-ethoxy-1-phenyl-3H-benz[e]indole-2-carboxylate, were further explored for their potential applications, such as their oxidation products showing preliminary anti-viral activity (Ishii et al., 1983).
Rearrangement and Synthesis of Derivatives
The rearrangement of certain ethoxycarbonyl-substituted compounds in the presence of benzenesulfonyl chloride in an alkaline medium resulted in the formation of novel compounds, including pyrrole-4-carboxylic acids. This second-order Beckmann rearrangement illustrates the chemical versatility of benz[e]indole derivatives for synthesizing structurally diverse compounds with potential biological activities (Станкявичyс et al., 2013).
Inhibition of 5-Lipoxygenase
Benz[g]indole-3-carboxylates, a related class of compounds, have been optimized to potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. One such compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibitory activity, suggesting the potential of benz[e]indole derivatives in developing anti-inflammatory therapeutics (Karg et al., 2009).
Synthetic Routes to Hydroxyindole-3-carboxylic Acids
Research into the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, has provided valuable insights into the chemical properties and potential applications of indole derivatives. These acids play significant roles in biology and medicine, and their synthesis from benz[e]indole precursors highlights the importance of these compounds in pharmaceutical development (Marchelli et al., 1969).
Zukünftige Richtungen
The future directions for research on 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid and its derivatives could include exploring their potential applications in the treatment of various disorders, given the biological activity of indole derivatives . Further investigation into novel methods of synthesis could also be a promising area of research .
Eigenschaften
IUPAC Name |
5-ethoxy-3H-benzo[e]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-19-14-8-12-11(7-13(16-12)15(17)18)9-5-3-4-6-10(9)14/h3-8,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHKVVJGBIYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-3H-benzo[e]indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)
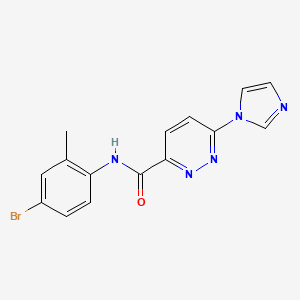
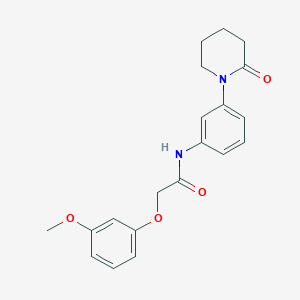
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)
![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)


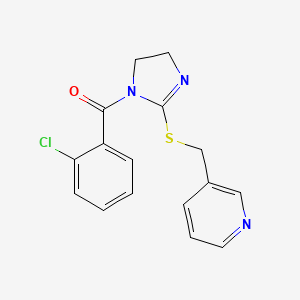
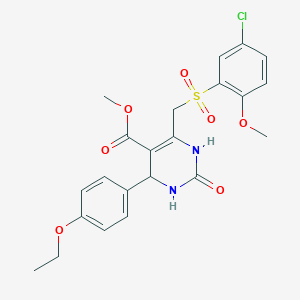
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)
